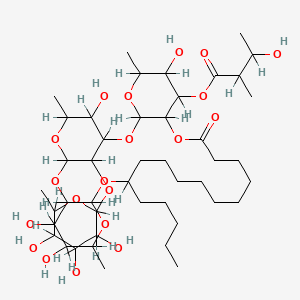
Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester
Übersicht
Beschreibung
Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Biomarker Detection in Human Health
A procedure was developed for detecting and quantifying (2-methoxyethoxy)acetic acid (MEAA) in human urine, which is a biomarker for exposure to 2-(2-methoxyethoxy)ethanol, an industrial additive in military jet fuel. This study highlights the relevance of such compounds in monitoring human exposure to industrial chemicals (B'hymer et al., 2003).
Smooth Muscle Research
Research into the effects of carbanilic local anesthetics, including pentacaine and its derivatives, on smooth muscle in the guinea-pig stomach, provides insights into the physiological interactions of these compounds. This study has implications for understanding the mechanisms of action of carbanilates in biological systems (Mai et al., 1996).
Biomedical Applications
Synthesis and structural characterization of certain carbanilic acid derivatives, such as the one used in the synthesis of the anticoagulant apixaban, have applications in pharmaceutical development. This area of research contributes to the development of new medicinal compounds (Wang et al., 2017).
Cardiovascular Research
Studies on the cardiac electrophysiologic effects of certain carbanilic acid derivatives in dogs suggest potential applications in developing treatments for cardiac arrhythmias. This research contributes to understanding how these compounds interact with cardiac function (Gibała et al., 1987).
Agricultural Research
Investigations into the interaction of carbanilic acid derivatives with other compounds, such as diclofop, in controlling barnyardgrass in crops like sugarbeets, demonstrate their potential use in agriculture. This research can inform the development of more effective agricultural chemicals (Dortenzio & Norris, 1979).
Eigenschaften
CAS-Nummer |
108982-42-9 |
|---|---|
Produktname |
Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester |
Molekularformel |
C16H26N2O4 |
Molekulargewicht |
310.39 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate |
InChI |
InChI=1S/C16H26N2O4/c1-4-18(5-2)9-10-22-16(19)17-14-7-6-8-15(13-14)21-12-11-20-3/h6-8,13H,4-5,9-12H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
NWGNDVSLADUIQQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)NC1=CC(=CC=C1)OCCOC |
Kanonische SMILES |
CCN(CC)CCOC(=O)NC1=CC(=CC=C1)OCCOC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
108982-42-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)





